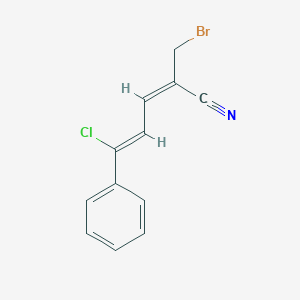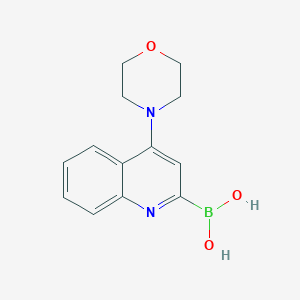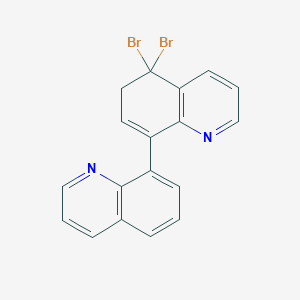![molecular formula C15H28O4Si2 B12635054 [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-46-6](/img/structure/B12635054.png)
[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,6-Diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) est un composé organosilicié caractérisé par la présence de deux groupes triméthylsilane liés à un noyau diméthoxy-méthylphénylène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(3,6-diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) implique généralement la réaction du 3,6-diméthoxy-4-méthylphénol avec le chlorure de triméthylsilyle en présence d'une base telle que la pyridine. La réaction se déroule via la formation d'un éther silylique intermédiaire, qui est ensuite converti en produit final par une série d'étapes de purification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, la mise en œuvre de techniques de purification avancées, telles que la chromatographie sur colonne et la recristallisation, garantit la production de [(3,6-diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
[(3,6-Diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent produire des hydroquinones.
Substitution : Les groupes triméthylsilane peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes ou les composés organométalliques peuvent faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Quinones
Réduction : Hydroquinones
Substitution : Divers dérivés phénylène substitués
Applications de recherche scientifique
[(3,6-Diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son rôle potentiel dans les tests biochimiques et comme groupe protecteur dans la synthèse des peptides.
Médecine : Exploré pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme élément constitutif de composés pharmaceutiques.
Industrie : Utilisé dans la production de matériaux avancés, y compris les revêtements et les adhésifs.
Mécanisme d'action
Le mécanisme d'action de [(3,6-diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) implique son interaction avec diverses cibles moléculaires. Les groupes triméthylsilane peuvent améliorer la lipophilie du composé, facilitant son incorporation dans les membranes lipidiques. De plus, le noyau diméthoxy-méthylphénylène peut participer à des réactions de transfert d'électrons, influençant la réactivité et la stabilité du composé.
Applications De Recherche Scientifique
[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical assays and as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets. The trimethylsilane groups can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. Additionally, the dimethoxy-methylphenylene core can participate in electron transfer reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
(3,4-Diméthoxyphényl)-3,6-diméthyl-2-phényl-3,4-dihydroquinolin-1(2H)-yl)méthanone : Un composé avec des caractéristiques structurelles similaires mais des groupes fonctionnels différents.
Diméthoxyéthane : Un éther avec des groupes diméthoxy similaires mais dépourvu du noyau phénylène et des groupes triméthylsilane.
Unicité
[(3,6-Diméthoxy-4-méthyl-1,2-phénylène)bis(oxy)]bis(triméthylsilane) est unique en raison de la présence à la fois de groupes triméthylsilane et diméthoxy-méthylphénylène. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une stabilité et une réactivité accrues, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
919289-46-6 |
|---|---|
Formule moléculaire |
C15H28O4Si2 |
Poids moléculaire |
328.55 g/mol |
Nom IUPAC |
(2,5-dimethoxy-3-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H28O4Si2/c1-11-10-12(16-2)14(18-20(4,5)6)15(13(11)17-3)19-21(7,8)9/h10H,1-9H3 |
Clé InChI |
CFYPRIDPPLPSTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
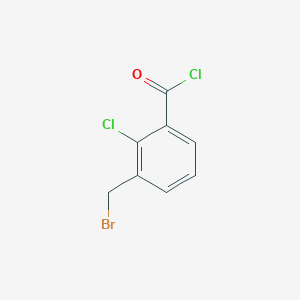


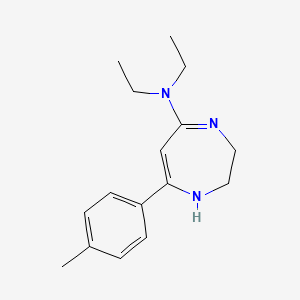
![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
